molecular formula C8H8ClF B3387285 1-(Chloromethyl)-4-fluoro-2-methylbenzene CAS No. 80141-92-0

1-(Chloromethyl)-4-fluoro-2-methylbenzene

Cat. No.: B3387285
CAS No.: 80141-92-0
M. Wt: 158.6 g/mol
InChI Key: BQQAXQSWBZWPAQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoro-2-methylbenzene is a halogenated aromatic compound featuring a chloromethyl (-CH2Cl) group at position 1, a fluorine atom at position 4, and a methyl group at position 2 on the benzene ring. This structure combines electron-withdrawing (chlorine, fluorine) and electron-donating (methyl) substituents, influencing its reactivity and physical properties. Chloromethyl groups are widely utilized in alkylation and conjugation reactions, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

1-(chloromethyl)-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQAXQSWBZWPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269962
Record name 1-(Chloromethyl)-4-fluoro-2-methylbenzene
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Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80141-92-0
Record name 1-(Chloromethyl)-4-fluoro-2-methylbenzene
Source CAS Common Chemistry
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Record name 1-(Chloromethyl)-4-fluoro-2-methylbenzene
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Record name 1-(chloromethyl)-4-fluoro-2-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-4-fluoro-2-methylbenzene can be synthesized through the chloromethylation of 4-fluoro-2-methylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-methylbenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability, while the methyl group can affect its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to similar benzene derivatives with halogen and alkyl substituents (Table 1).

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
1-(Chloromethyl)-4-fluoro-2-methylbenzene -CH2Cl (1), -F (4), -CH3 (2) C8H8ClF Hypothetical: High reactivity for nucleophilic substitution due to -CH2Cl
(Chloromethyl)benzene -CH2Cl (1) C7H7Cl Common alkylating agent; used in synthesis of pharmaceuticals
1-(Chloromethyl)-4-nitrobenzene -CH2Cl (1), -NO2 (4) C7H6ClNO2 Strong electron-withdrawing -NO2 enhances electrophilic substitution
1-Chloro-4-fluorobenzene -Cl (1), -F (4) C6H4ClF Polar solvent; intermediate in agrochemical synthesis
2-Bromo-3-chloro-4-fluoro-1-methylbenzene -Br (2), -Cl (3), -F (4), -CH3 (1) C7H5BrClF High purity (95%); used in specialty materials

Biological Activity

1-(Chloromethyl)-4-fluoro-2-methylbenzene, also known as a chloromethylated aromatic compound, is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features. This compound exhibits various biological activities, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

  • Molecular Formula : C8H8ClF
  • Molecular Weight : 158.60 g/mol
  • CAS Number : 147541-99-9

Synthesis

The synthesis of this compound typically involves:

  • Chloromethylation : The chloromethylation of 4-fluoro-2-methylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Biological Activity

This compound has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that chloromethylated compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in leukemia cells at submicromolar concentrations, suggesting potential as anticancer agents .

The mechanism of action for compounds like this compound often involves:

  • Electrophilic Substitution : The chloromethyl group acts as an electrophile, facilitating nucleophilic attack by biological molecules, which can lead to disruption of cellular processes.
  • Interaction with Biological Targets : The fluorine atom can influence the electronic properties of the compound, enhancing its binding affinity to specific enzymes or receptors involved in cancer progression .

Case Studies

  • Cell Viability Assays : In vitro studies have demonstrated that derivatives of chloromethylated compounds show significant inhibition of cell growth in various cancer models. For example, a related compound exhibited an IC50 value of 0.55 µM against MLL leukemia cells .
  • Selectivity Index : The selectivity index (SI) for certain derivatives has been calculated to assess their therapeutic potential. A compound with a similar structure showed improved selectivity with an SI greater than 34, indicating lower toxicity to normal cells compared to cancer cells .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Toxicity Profiles : Preliminary toxicity assessments suggest that while some derivatives exhibit promising anticancer activity, they may also present risks for off-target effects; hence further optimization is necessary .
  • Pharmacological Potential : The unique combination of the chloromethyl and fluorine groups enhances the pharmacological profiles, leading to increased interest in these compounds for drug development .

Comparative Analysis

Compound NameMolecular WeightBiological ActivitySelectivity Index
This compound158.60 g/molAnticancer activityTBD
Related Chloromethyl CompoundTBDAnticancer activity>34

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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